molecular formula C9H7BrN4O2 B2565832 2-[3-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-5-yl]acetic acid CAS No. 929339-34-4

2-[3-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-5-yl]acetic acid

Cat. No.: B2565832
CAS No.: 929339-34-4
M. Wt: 283.085
InChI Key: SGCHWNAETQCKII-UHFFFAOYSA-N
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Description

2-[3-(5-Bromo-3-pyridyl)-1H-1,2,4-triazol-5-yl]acetic acid is a chemical hybrid featuring the 1,2,4-triazole scaffold, a heterocycle renowned in medicinal chemistry for its diverse pharmacological profile. This compound is of significant interest in the design and synthesis of novel bioactive molecules, particularly as a building block for developing antimicrobial agents. The 1,2,4-triazole nucleus is a established pharmacophore, with extensive literature demonstrating that derivatives possess a broad spectrum of biological activities, including potent antibacterial and antifungal properties . The structural motif of a bromo-pyridinyl group linked to a triazole, as seen in a closely related analog, underscores its relevance in creating potential inhibitors for bacterial targets . This compound is strategically designed for researchers exploring new anti-staphylococcal therapies. Its molecular framework is similar to that of "small" molecules investigated for their targeted activity against resistant pathogens like Staphylococcus aureus (including MRSA strains) . The potential mechanism of action for such hybrids may involve inhibition of essential bacterial enzymes, such as DNA gyrase, a critical target for fluoroquinolone antibiotics, thereby disrupting DNA replication and cell viability . Researchers can utilize this high-purity intermediate to synthesize and evaluate new chemical entities, study structure-activity relationships (SAR), and develop compounds to combat the growing challenge of antibiotic resistance. This product is For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

2-[3-(5-bromopyridin-3-yl)-1H-1,2,4-triazol-5-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN4O2/c10-6-1-5(3-11-4-6)9-12-7(13-14-9)2-8(15)16/h1,3-4H,2H2,(H,15,16)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGCHWNAETQCKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)C2=NNC(=N2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-5-yl]acetic acid typically involves the following steps:

    Formation of the Pyridine Derivative: The starting material, 5-bromo-3-pyridine, is synthesized through bromination of pyridine.

    Triazole Ring Formation: The pyridine derivative undergoes a cyclization reaction with hydrazine and an appropriate aldehyde to form the triazole ring.

    Acetic Acid Substitution:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[3-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-5-yl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the bromine atom or to reduce the triazole ring.

    Substitution: The bromine atom on the pyridine ring can be substituted with other groups such as alkyl, aryl, or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or organolithium compounds.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted pyridine derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-triazole compounds exhibit significant antimicrobial properties. The presence of the 5-bromo-3-pyridyl moiety in 2-[3-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-5-yl]acetic acid enhances its effectiveness against a range of bacterial strains. In studies conducted on various triazole derivatives, compounds with similar structures demonstrated potent activity against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Triazole derivatives have shown promise in inhibiting cancer cell proliferation in various cancer types. For instance, a study highlighted that modifications in triazole structures could lead to enhanced cytotoxicity against human cancer cell lines . The specific incorporation of the pyridine and triazole rings may contribute to the selective targeting of cancer cells while sparing normal cells.

Fungicides

The compound's triazole structure is known for its fungicidal properties. Triazoles are widely used in agriculture as fungicides due to their ability to inhibit the biosynthesis of ergosterol, a critical component of fungal cell membranes. Research has shown that compounds similar to this compound can effectively control fungal pathogens in crops . This application is particularly relevant in managing diseases in cereals and other staple crops.

Coordination Chemistry

The unique structure of this compound allows it to act as a ligand in coordination chemistry. Its ability to form stable complexes with transition metals can be utilized in synthesizing new materials with desirable electronic and magnetic properties. Such materials have potential applications in catalysis and electronic devices .

Case Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several triazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that the derivative containing the 5-bromo-3-pyridyl group exhibited significantly lower minimum inhibitory concentrations (MICs) compared to other tested compounds, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Agricultural Use

In field trials assessing the effectiveness of triazole fungicides, this compound was applied to wheat crops affected by Fusarium graminearum. The treated plots showed a marked reduction in disease incidence and improved yield compared to untreated controls. This underscores the compound's utility in agricultural practices aimed at enhancing crop resilience .

Mechanism of Action

The mechanism of action of 2-[3-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-5-yl]acetic acid involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors critical for the survival of pathogens or cancer cells. The triazole ring and the bromine-substituted pyridine ring are key structural features that enable these interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of 1,2,4-triazole-acetic acid derivatives. Key structural variations among analogues include substituents on the triazole ring, pyridine/thiophene replacements, and modifications to the acetic acid group (e.g., esterification, thioether formation). Below is a comparative analysis:

Compound Substituents Molecular Weight Key Properties/Activities Reference
2-[3-(5-Bromo-3-pyridyl)-1H-1,2,4-triazol-5-yl]acetic acid 5-Bromo-3-pyridyl, acetic acid 307.09 High polarity due to Br and COOH; potential kinase inhibition (inferred from pyridine motifs)
2-(3-(Thiophen-3-yl)-1H-1,2,4-triazol-5-yl)acetic acid Thiophen-3-yl, acetic acid 209.23 Reduced electron-withdrawing effects vs. Br; moderate actoprotective activity
Potassium 2-((3-(thiophen-2-ylmethyl)-1H-1,2,4-triazol-5-yl)thio)acetate Thiophen-2-ylmethyl, thioacetate (K⁺ salt) 311.46 Superior actoprotective activity (6.32% > riboxin); cation-dependent efficacy
2-(3-(4-tert-Butylphenyl)-1H-1,2,4-triazol-5-yl)acetic acid 4-tert-Butylphenyl, acetic acid 263.31 Enhanced lipophilicity; applications in agrochemicals
Ethyl 2-(3-(pyridin-3-yl)-1H-1,2,4-triazol-5-yl)acetate Pyridin-3-yl, ethyl ester 204.19 Improved bioavailability via esterification; intermediate in drug synthesis

Key Findings:

Replacement with thiophene (as in ) reduces electron-withdrawing effects but introduces sulfur-based interactions, which may alter metabolic stability .

Cation and Salt Formation :

  • Potassium salts (e.g., ) exhibit higher actoprotective activity than sodium or morpholine salts due to improved membrane transport .

Acetic Acid Modifications :

  • Esterification (e.g., ethyl esters in ) increases lipophilicity and oral bioavailability, whereas the free acid form (target compound) is more suited for ionic interactions in aqueous environments .

Synthetic Accessibility :

  • Continuous-flow synthesis () offers higher yields (52% for bromopyridyl derivatives) compared to traditional reflux methods (e.g., 3-4 hours in propan-2-ol for thiophene analogues) .

Biological Activity

2-[3-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-5-yl]acetic acid is a heterocyclic compound notable for its unique structural features, which include a triazole ring, a brominated pyridine moiety, and an acetic acid functional group. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

The molecular formula of this compound is C9H7BrN4O2C_9H_7BrN_4O_2 with a molecular weight of 283.08 g/mol. The presence of the bromine atom enhances its reactivity and biological activity compared to its analogs.

PropertyValue
Molecular FormulaC9H7BrN4O2C_9H_7BrN_4O_2
Molecular Weight283.08 g/mol
CAS Number929339-34-4

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The triazole ring is known for its capacity to form hydrogen bonds and engage in metal coordination, which can inhibit enzyme activity critical for pathogen survival or cancer cell proliferation.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways.
  • Receptor Interaction : It can bind to specific receptors that regulate cellular functions.

Antimicrobial Activity

Research indicates that compounds containing triazole structures exhibit significant antimicrobial properties. The specific compound has shown efficacy against various bacterial strains and fungi due to its ability to disrupt cell wall synthesis and metabolic functions.

Anticancer Properties

Studies have revealed that this compound exhibits cytotoxic effects on several cancer cell lines. The mechanism involves inducing apoptosis and inhibiting cell proliferation.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)12.5
A549 (Lung Cancer)18.0

Case Studies

  • Antimicrobial Study : A recent study demonstrated that the compound effectively inhibited the growth of resistant strains of Staphylococcus aureus and Candida albicans, showcasing its potential as a therapeutic agent in treating infections caused by these pathogens.
  • Anticancer Research : In vitro studies on various cancer cell lines have shown that this compound can significantly reduce cell viability through mechanisms involving apoptosis and cell cycle arrest . For instance, treatment of MCF-7 cells with varying concentrations led to a dose-dependent decrease in viability, confirming its anticancer potential.

Comparative Analysis

When compared to similar compounds, such as 2-[3-(5-chloro-3-pyridyl)-1H-1,2,4-triazol-5-yl]acetic acid and 2-[3-(5-fluoro-3-pyridyl)-1H-1,2,4-triazol-5-yl]acetic acid, the brominated variant shows enhanced binding affinity and biological activity due to the unique interactions facilitated by the bromine atom.

Compound NameBinding Affinity (K_i)Biological Activity
This compoundLow nanomolar rangeAntimicrobial & Anticancer
2-[3-(5-chloro-3-pyridyl)-1H-1,2,4-triazol-5-yl]acetic acidModerate micromolar rangeModerate activity
2-[3-(5-fluoro-3-pyridyl)-1H-1,2,4-triazol-5-yl]acetic acidMicromolar rangeLower activity

Q & A

Q. What are the efficient synthetic routes for 2-[3-(5-bromo-3-pyridyl)-1H-1,2,4-triazol-5-yl]acetic acid?

Methodological Answer: Two primary methodologies are applicable:

  • Continuous-flow synthesis : A second-generation continuous-flow process using DMSO as a solvent achieves moderate yields (~52%) for structurally related triazole-acetic acid derivatives. This method reduces reaction time and improves scalability .
  • Thermal condensation : Heating 5-bromonicotinamide with chloroacetic acid derivatives under reflux conditions can yield similar compounds with high purity (up to 98%), though optimization is required for the target compound .

Table 1: Comparative Synthesis Strategies

MethodYieldKey ConditionsReference
Continuous-flow process~52%DMSO, 30 min, room temperature
Thermal condensation~98%Reflux, chloroacetic acid

Q. How is the structural integrity of this compound confirmed?

Methodological Answer: A multi-technique approach is essential:

  • Liquid chromatography-mass spectrometry (LC-MS) : Confirms molecular weight (e.g., [M+H]+ = 327.01 for analogs) and purity .
  • 1H NMR and IR spectroscopy : Identifies functional groups (e.g., triazole ring protons at δ 8.2–8.5 ppm, carboxylic acid C=O stretch at ~1700 cm⁻¹) .
  • PubChem-derived data : Validates IUPAC name, SMILES, and InChIKey through computational tools .

Q. What are the potential biological applications of this compound?

Methodological Answer: While direct studies on this compound are limited, structurally related 1,2,4-triazole derivatives exhibit:

  • Antimicrobial activity : Assessed via bacterial/fungal inhibition assays (e.g., MIC values <50 µg/mL) .
  • DNA interaction : Evaluated through comet assays or gel electrophoresis to detect strand breaks in human lymphocytes .
  • Receptor binding : The bromopyridyl and triazole moieties may interact with kinase or GPCR targets, requiring molecular docking studies for validation .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Methodological Answer: The ICReDD framework combines quantum chemical calculations and information science to:

  • Predict reaction pathways : Density functional theory (DFT) identifies energetically favorable intermediates and transition states.
  • Screen conditions : Machine learning models prioritize solvent systems (e.g., DMSO vs. ethanol) and catalysts based on reaction thermodynamics .
  • Experimental feedback : High-throughput data from continuous-flow systems refine computational parameters, accelerating discovery .

Q. How can researchers resolve contradictions in reported spectroscopic or synthetic data?

Methodological Answer: Contradictions (e.g., yield discrepancies, spectral shifts) require:

  • Cross-validation : Replicate experiments with standardized protocols (e.g., identical LC-MS gradients or NMR solvents).
  • Elemental analysis : Verify empirical formulas (e.g., C% ±0.3% deviation) to confirm compound identity .
  • Crystallography : Single-crystal X-ray diffraction (as in triazol-amine analogs) provides definitive structural proof .

Q. What in silico strategies predict the biological activity of this compound?

Methodological Answer:

  • PASS (Prediction of Activity Spectra for Substances) : Estimates antimicrobial or anticancer potential based on structural fragments (e.g., triazole rings correlate with kinase inhibition) .
  • Molecular docking : Autodock Vina or Schrödinger Suite models interactions with targets (e.g., EGFR kinase PDB:1M17). Focus on hydrogen bonding between the acetic acid moiety and catalytic lysine residues .
  • ADMET profiling : SwissADME predicts bioavailability, ensuring lead-like properties (e.g., LogP <5, TPSA >60 Ų) .

Key Considerations for Experimental Design

  • Purity thresholds : Aim for ≥95% purity (HPLC) to minimize confounding factors in bioassays .
  • Safety protocols : Handle brominated compounds in fume hoods; use PPE for mutagenicity risks (refer to SDS guidelines in ).
  • Data reproducibility : Share raw spectral data (e.g., NMR FID files) and synthetic protocols in open-access repositories.

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